molecular formula C10H9NO B1295728 3-Allyl-4-hydroxybenzonitrile CAS No. 90923-69-6

3-Allyl-4-hydroxybenzonitrile

Cat. No. B1295728
CAS RN: 90923-69-6
M. Wt: 159.18 g/mol
InChI Key: ORYLHBCOOJPTRE-UHFFFAOYSA-N
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Description

3-Allyl-4-hydroxybenzonitrile is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds, such as hydroxybenzonitriles, which can be used to infer some aspects of the molecular structure and reactivity of 3-Allyl-4-hydroxybenzonitrile. The papers discuss various hydroxybenzonitrile derivatives and their synthesis, physical properties, and potential applications .

Synthesis Analysis

The synthesis of hydroxybenzonitrile derivatives can involve multiple steps, including halogenation, nitration, esterification, amination, and dehydration . For example, a second-generation synthesis process for a related compound, 3-ethyl-4-hydroxy-5-methylbenzonitrile, was developed to improve yield and purity, using a non-classical nitrile formation with hydroxylamine-O-sulfonic acid (HOSA) . Although the synthesis of 3-Allyl-4-hydroxybenzonitrile is not explicitly described, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of hydroxybenzonitriles is characterized by the presence of a hydroxyl group and a nitrile group attached to a benzene ring. The conversion of hydroxybenzonitriles into oxyanions leads to significant structural changes, such as shortening of the Ph–O bonds and lengthening of the adjacent CC bonds . These changes are accompanied by spectral changes observable in IR spectra and can be analyzed using computational methods like ab initio and density functional calculations .

Chemical Reactions Analysis

Hydroxybenzonitriles can participate in various chemical reactions, including interactions with hydrogen bonds and the formation of polymorphs and solvates . The presence of halogen substituents can lead to the formation of chain-like arrangements and two-dimensional sheets through halogen interactions . The reactivity of the hydroxyl and nitrile groups also allows for further functionalization, as seen in the synthesis of herbicide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzonitriles can be influenced by their molecular structure. For instance, the stability of 4-hydroxybenzonitrile is greater than its meta-substituted counterpart due to polar resonance . The conversion into oxyanions also affects the electronic density and charge localization at the oxyanionic centers . These properties are essential for understanding the behavior of these compounds in various environments and their potential applications.

Future Directions

The future directions for the study and application of 3-Allyl-4-hydroxybenzonitrile could involve further exploration of its synthesis methods, chemical reactions, and potential applications. For instance, its use in the production of high glass transition temperature polymers represents an efficient strategy toward well-defined biobased high Tg polymer materials .

properties

IUPAC Name

4-hydroxy-3-prop-2-enylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-3-9-6-8(7-11)4-5-10(9)12/h2,4-6,12H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYLHBCOOJPTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920061
Record name 4-Hydroxy-3-(prop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-4-hydroxybenzonitrile

CAS RN

90923-69-6
Record name NSC87354
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-3-(prop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of allyl 4-cyanophenyl ether (12 g) in diphenylether (20 ml) was heated at 260° C. for 30 minutes. The reaction mixture was cooled to ambient temperature, diethyl ether was added and the mixture was extracted with 1M aqueous sodium hydroxide solution. The aqueous phase was separated, acidified with 2M aqueous hydrochloric acid solution and extracted with diethyl ether. The organic phase was separated, dried (MgSO4) and evaporated to give 2-allyl-4-cyanophenol as a solid (11.4 g), m.p. 70° C.; microanalysis, found: C, 73.7; H, 5.6; N, 9.2%; C10H9NO. 0.25H2O requires: C, 73.4; H, 5.8; N, 8.6%; NMR: 3.2-3.5(2H,d), 5.0-5.1(2H,m), 5.85-6.05(1H,m), 6.9-7.0(1H,d), 7.4-7.5(2H,m) and 10.6(1H,s).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Kotha, BU Solanke, NK Gupta - Journal of Molecular Structure, 2021 - Elsevier
We report a new synthetic strategy to C 3 -symmetric star-shaped phenyl and triazine central cores bearing oxepine and benzofuran ring systems. In this regard, we have explored the …
Number of citations: 9 www.sciencedirect.com
NR Albujuq, JJ Meana, R Diez-Alarcia… - Journal of Medicinal …, 2023 - ACS Publications
… The solution of 3-allyl-4-hydroxybenzonitrile 10 (2.0 g, 12.5 mmol) in dry chloroform (30 mL) was cooled to 0 C followed by addition of trifluoromethanesulfonic acid (TfOH) (1.0 equiv) …
Number of citations: 5 pubs.acs.org
J Rudolph, L Chen, D Majumdar… - Journal of medicinal …, 2007 - ACS Publications
Compounds that simultaneously activate the three peroxisome proliferator-activated receptor (PPAR) subtypes alpha, gamma, and delta hold potential to address the adverse metabolic …
Number of citations: 77 pubs.acs.org

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